tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate is an organic compound with the molecular formula C11H20N2O3 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method includes the reaction of 4-hydroxyazepane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-1-azepanecarboxylate
- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate
- tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
Uniqueness
tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 4-hydroxyiminoazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-4-5-9(12-15)6-8-13/h15H,4-8H2,1-3H3 |
InChI Key |
DZQMYHIZHPBIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=NO)CC1 |
Origin of Product |
United States |
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